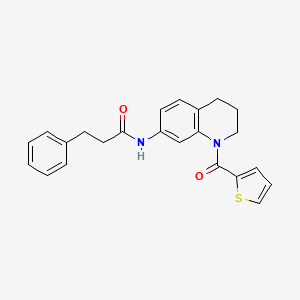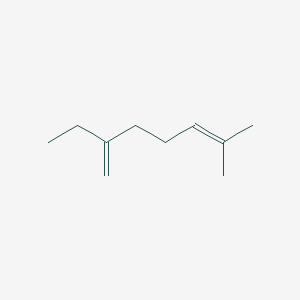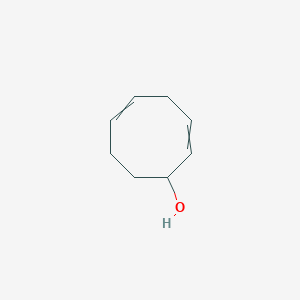![molecular formula C11H6N2O B3044959 9H-Indeno[2,1-c]pyridazin-9-one CAS No. 100595-22-0](/img/structure/B3044959.png)
9H-Indeno[2,1-c]pyridazin-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-Indeno[2,1-c]pyridazin-9-one is a heterocyclic compound that features a fused indene and pyridazinone ring system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Indeno[2,1-c]pyridazin-9-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-bromo-4-chloro-1-indanone with hydrazine derivatives, followed by cyclization to form the pyridazinone ring . The reaction conditions often involve the use of solvents like glacial acetic acid and require controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions: 9H-Indeno[2,1-c]pyridazin-9-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can lead to the formation of different derivatives with altered properties.
Substitution: Common reagents for substitution reactions include halogens and alkylating agents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide or alkylating agents like methyl iodide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
9H-Indeno[2,1-c]pyridazin-9-one has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 9H-Indeno[2,1-c]pyridazin-9-one involves its interaction with various molecular targets. For instance, some derivatives have been shown to inhibit enzymes like cyclooxygenase, which plays a role in inflammation . The compound’s structure allows it to interact with specific proteins and enzymes, thereby modulating their activity and leading to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Pyridazinone: Shares the pyridazinone core but lacks the fused indene ring.
Indeno[1,2-b]pyrazine: Similar fused ring system but with a pyrazine ring instead of pyridazinone.
Uniqueness: 9H-Indeno[2,1-c]pyridazin-9-one is unique due to its fused ring system, which imparts distinct electronic and steric properties.
Eigenschaften
CAS-Nummer |
100595-22-0 |
|---|---|
Molekularformel |
C11H6N2O |
Molekulargewicht |
182.18 g/mol |
IUPAC-Name |
indeno[2,1-c]pyridazin-9-one |
InChI |
InChI=1S/C11H6N2O/c14-11-9-4-2-1-3-7(9)8-5-6-12-13-10(8)11/h1-6H |
InChI-Schlüssel |
RUWGDEQXBNKPHT-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)N=NC=C3 |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)N=NC=C3 |
Key on ui other cas no. |
100595-22-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Hexanoic acid, 6-[(6-aminohexyl)amino]-6-oxo-, methyl ester](/img/structure/B3044878.png)












